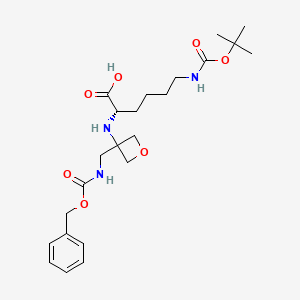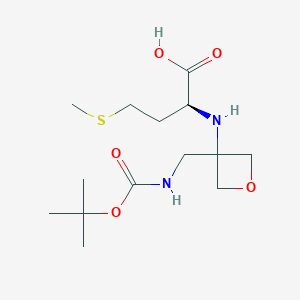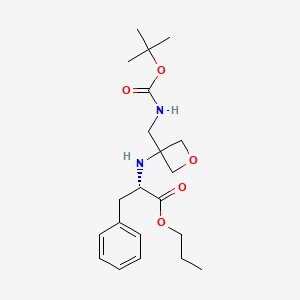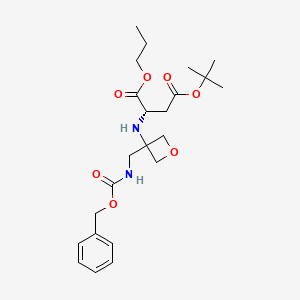
2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate is a fluorinated organic compound with the molecular formula C12H16F3O4P It is characterized by the presence of fluorine atoms, which impart unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate typically involves the reaction of 2,2-difluoro-1-(4-fluorophenyl)ethanol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of difluoroethyl derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated phosphates, difluoroethyl derivatives, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, leading to more effective interactions with the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-fluorophenyl)ethanol
- Diethyl phosphorochloridate
- Fluorinated phosphates
Uniqueness
2,2-Difluoro-1-(4-fluorophenyl)ethyl diethyl phosphate is unique due to its specific combination of fluorine atoms and phosphate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring high stability and reactivity.
Properties
IUPAC Name |
[2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)19-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKRJJOWTIARCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=C(C=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050483.png)
![(S)-6-(tert-butoxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050484.png)



![(2S)-2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]-3-methylbutyric acid propyl ester](/img/structure/B8050515.png)


![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-(4-tert-butoxyphenyl)propionic acid propyl ester](/img/structure/B8050535.png)

![[(1S,2R)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B8050547.png)


![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-[1-(tert-butoxycarbonyl)-1H-indole-3-yl]propionic acid propyl ester](/img/structure/B8050583.png)
